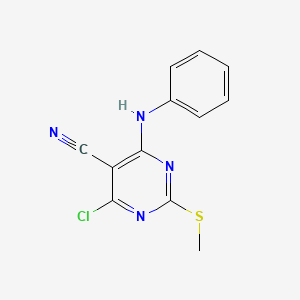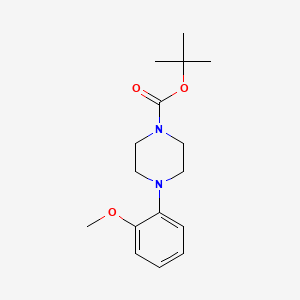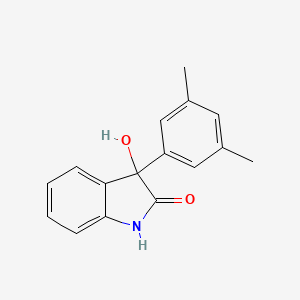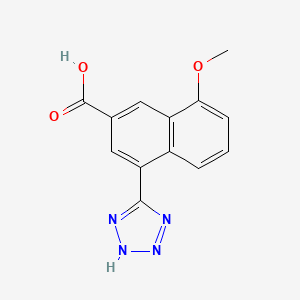
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile
Descripción general
Descripción
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an aniline group, a chloro substituent, a methylsulfanyl group, and a carbonitrile group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation .
Another approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. This method requires strong bases and prolonged reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of microwave irradiation in industrial settings allows for the rapid and consistent production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Substitution: Aniline derivatives under microwave conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted anilinopyrimidines.
Aplicaciones Científicas De Investigación
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell proliferation and survival. The compound binds to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signaling pathways that promote cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile.
2-Amino-6-phenylpyrimidine: Another pyrimidine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research and drug development .
Propiedades
Fórmula molecular |
C12H9ClN4S |
|---|---|
Peso molecular |
276.75 g/mol |
Nombre IUPAC |
4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-16-10(13)9(7-14)11(17-12)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16,17) |
Clave InChI |
HGKHYIDJADDPDM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclohexanamine, N-cyclohexyl-N-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B8756061.png)
![Methyl 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoate](/img/structure/B8756069.png)


![Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-](/img/structure/B8756095.png)



